3-(2,2,2-Trifluoroethoxy)isonicotinonitrile
Overview
Description
3-(2,2,2-Trifluoroethoxy)isonicotinonitrile (FEON) is a fluorinated nitrile compound . It has high oxidative stability, low volatility, and non-flammability . It has been introduced as an electrolyte solvent for high-energy density Li|NCM batteries .
Chemical Reactions Analysis
In the context of high-energy density Li|NCM batteries, the FEON-based electrolyte exhibits better cycling performance for both the lithium metal anode and 4.4 V high-voltage NCM cathode, compared with those of a commercial carbonate electrolyte . The solid electrolyte interphase on the lithium metal anode is enriched with organic components and LiF, which is proposed from FEON decomposition based on density functional theory calculations and X-ray photoelectron spectroscopy analysis .Scientific Research Applications
Fluorinated Nitrile Compounds in Electrolytes
A study introduced 3-(2,2,2-trifluoroethoxy)-propionitrile (FEON), a fluorinated nitrile compound, as an electrolyte solvent for high-energy density Li|NCM batteries. FEON was highlighted for its high oxidative stability, low volatility, and non-flammability, making it an excellent candidate for enhancing the performance of lithium metal anodes and high-voltage NCM cathodes. The research demonstrated that electrolytes based on FEON exhibited superior cycling performance compared to traditional carbonate electrolytes, suggesting its potential in developing advanced battery technologies (Zhou et al., 2022).
Synthesis and Characterization of Poly(organophosphazenes)
Research has been conducted on the synthesis and characterization of high molecular weight polyphosphazenes with varying ratios of phenory and 2,2,2-trifluoroethoxy groups. These polymers were synthesized through reactions involving (NPCl2)n, sodium phenoxide, and sodium 2,2,2-trifluoroethoxide, showcasing the ability to tailor the properties of the resulting polyphosphazenes by adjusting the ratios of the substituents. This study underlines the utility of 3-(2,2,2-Trifluoroethoxy)isonicotinonitrile in modifying the physical and chemical properties of polymers for various applications (Allcock & Kim, 1994).
Novel Synthesis Approaches
In the realm of organic synthesis, the reactivity of nitriles without α hydrogen atoms with phosphol 3 enes oxides or sulfides anions was studied, yielding 1-aza 2-phospha cyclohepta 4,6 dienes. This research offers insights into the nuanced reactions involving isonicotinonitriles, demonstrating the potential of this compound in facilitating the synthesis of complex organic molecules (Eberhard et al., 1973).
Antibacterial Activity of Boronic Acids
A study on the structures, properties, and antibacterial activity of (trifluoromethoxy)phenylboronic acids, which are structurally related to this compound, revealed their potential in combating bacterial infections. The research emphasized the impact of the trifluoromethoxy group on the acidity and antibacterial potency of the boronic acids, indicating the broader implications of fluorinated compounds in medicinal chemistry (Adamczyk-Woźniak et al., 2021).
Radical Trifluoromethylation of Isonitriles
Another study explored the synthesis of 2-trifluoromethylindoles from isonitriles using the Togni reagent as a CF3 radical precursor. This research highlights the role of this compound in radical trifluoromethylation reactions, contributing to the development of novel synthetic methods in organic chemistry (Zhang & Studer, 2014).
Mechanism of Action
Target of Action
The primary target of “3-(2,2,2-Trifluoroethoxy)propionitrile” is the lithium metal anode and the high-voltage NCM cathode in lithium metal batteries .
Mode of Action
This compound interacts with its targets by forming a solid electrolyte interphase on the lithium metal anode. This interphase is enriched with organic components and lithium fluoride (LiF), which is proposed to come from the decomposition of the compound .
Biochemical Pathways
The compound affects the energy transfer pathways in lithium metal batteries. It improves the cycling performance of both the lithium metal anode and the high-voltage NCM cathode .
Pharmacokinetics
While the term “pharmacokinetics” typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in this context, it can refer to the compound’s behavior in the battery. The compound exhibits high oxidative stability, low volatility, and non-flammability .
Result of Action
The use of “3-(2,2,2-Trifluoroethoxy)propionitrile” as an electrolyte solvent results in better cycling performance for both the lithium metal anode and the high-voltage NCM cathode, compared to a commercial carbonate electrolyte .
Biochemical Analysis
Biochemical Properties
3-(2,2,2-Trifluoroethoxy)isonicotinonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites or altering the conformation of the biomolecules, thereby affecting their activity. For instance, this compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular processes .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions ultimately result in alterations in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound’s influence on metabolic flux and metabolite levels can lead to significant changes in cellular metabolism and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific cellular compartments can affect its activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell. These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
3-(2,2,2-trifluoroethoxy)pyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)5-14-7-4-13-2-1-6(7)3-12/h1-2,4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTKEBXDDGSXMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C#N)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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